(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid (S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13711297
InChI: InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)6-9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)O
Molecular Formula: C13H17BrN2O4
Molecular Weight: 345.19 g/mol

(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.:

Cat. No.: VC13711297

Molecular Formula: C13H17BrN2O4

Molecular Weight: 345.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid -

Specification

Molecular Formula C13H17BrN2O4
Molecular Weight 345.19 g/mol
IUPAC Name (2S)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)6-9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1
Standard InChI Key QBYRPIJAOSCCEY-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)Br)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)O

Introduction

(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound with applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a bromopyridine moiety, a tert-butoxycarbonyl (Boc)-protected amine group, and a chiral center, making it a versatile intermediate in the development of biologically active molecules.

Synthesis

The synthesis of (S)-3-(5-bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves:

  • Starting Materials:

    • Bromopyridine derivatives.

    • Boc-protected amino acids.

  • Synthetic Steps:

    • Halogenation of pyridine to introduce the bromine atom at the desired position.

    • Coupling reactions to attach the amino acid backbone.

    • Boc protection of the amine group to prevent side reactions during subsequent steps.

  • Purification:

    • Techniques such as recrystallization or chromatography are used to isolate the pure compound.

Applications

This compound serves as an intermediate in:

  • Peptide Synthesis: The Boc-protected amine allows selective deprotection for peptide bond formation.

  • Drug Discovery: The bromopyridine moiety is known for its bioactivity, making this compound useful in developing inhibitors or modulators for biological targets.

  • Chiral Studies: The S-enantiomer can be used to study stereospecific interactions in biological systems.

Analytical Data

The characterization of (S)-3-(5-bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is confirmed using various analytical techniques:

TechniqueObservation
NMR (1H and 13C)Signals corresponding to aromatic protons, Boc group, and carboxylic acid
Mass Spectrometry (MS)Molecular ion peak at 331.17 m/z
Infrared SpectroscopyPeaks for NH (Boc), CO (carboxylic acid), and aromatic C-H bonds

Related Compounds

Other derivatives of bromopyridine and Boc-protected amino acids include:

  • Methyl 3-(5-bromopyridin-2-YL)-2-(tert-butoxycarbonyl)propanoate .

  • Variants with different halogen substitutions or protecting groups.

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